(6-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[6-(oxolan-2-ylmethoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c22-21(23,24)16-4-5-18(25-13-16)27-7-9-28(10-8-27)20(29)15-3-6-19(26-12-15)31-14-17-2-1-11-30-17/h3-6,12-13,17H,1-2,7-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVPGQHDMYFEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine core substituted with a tetrahydrofuran moiety and a piperazine group, which are known to influence its biological activity. The trifluoromethyl group is also significant, enhancing the lipophilicity and possibly the bioactivity of the compound.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, studies on related piperazine derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of essential bacterial enzymes such as phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence .
Anticancer Potential
The anticancer activity of compounds bearing similar functional groups has been documented. For example, certain pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7. The mechanism may involve apoptosis induction and cell cycle arrest . The specific compound under discussion has not been extensively tested in this context; however, its structural analogs suggest potential efficacy against tumor growth.
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial activity of piperazine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against E. coli and S. aureus , indicating strong antibacterial properties .
- Anticancer Activity : In vitro studies on related pyridine derivatives indicated significant cytotoxicity against U87 glioblastoma cell lines, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| ML267 | ML267 | Antibacterial | 0.5 | |
| Pyridine Derivative 1 | Pyridine 1 | Anticancer | 45.2 | |
| Compound X | TBD | Antibacterial | 200 |
The biological activity of the compound can be attributed to its ability to interact with various molecular targets within bacterial cells and cancerous tissues:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in bacterial metabolism, leading to decreased viability.
- Induction of Apoptosis : In cancer cells, structural motifs that resemble those in the compound can trigger apoptotic pathways, leading to cell death.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The presence of trifluoromethyl groups in the pyridine structure enhances its lipophilicity, which may improve its ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells. For instance, derivatives of similar structures have shown significant activity against various cancer cell lines, including breast and prostate cancer cells .
Antidepressant and Anxiolytic Effects
Research indicates that compounds with piperazine structures can exhibit antidepressant and anxiolytic effects. The interaction of the piperazine moiety with serotonin receptors suggests a mechanism for mood regulation, making this compound a candidate for further studies in treating anxiety and depression .
Synthetic Methodologies
The synthesis of (6-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step procedures that include:
- Formation of the Pyridine Ring : Utilizing cyclization reactions with appropriate precursors.
- Piperazine Attachment : Employing nucleophilic substitution reactions to introduce the piperazine moiety.
- Methanone Formation : Finalizing the structure through acylation reactions.
These synthetic routes are crucial for optimizing yield and purity, enabling further biological testing .
Case Study: Anticancer Efficacy
A study conducted on a series of pyridine derivatives revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting strong antiproliferative activity .
Case Study: Neuropharmacological Profile
Another investigation assessed the neuropharmacological effects of related piperazine derivatives in animal models. The results indicated significant reductions in anxiety-like behaviors at doses correlating with plasma concentrations achievable in humans, supporting the potential for clinical applications in mood disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, structural and functional analogs are analyzed below.
Structural Analogs
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) : Structure: Features a thiophene-carboxylic acid core linked to a 4-(4-(trifluoromethyl)phenyl)piperazine. Synthesis: Prepared via HOBt/TBTU-mediated coupling of 1-(4-(trifluoromethyl)phenyl)piperazine and thiophene-2-carboxylic acid in DMF (21-hour reaction at room temperature). Comparison:
- Both compounds utilize a piperazine-carboxamide scaffold.
- MK37’s thiophene and trifluoromethylphenyl groups contrast with the target compound’s THF-methoxy pyridine and trifluoromethylpyridine. The latter’s pyridine-THF substitution may improve aqueous solubility compared to MK37’s lipophilic thiophene.
Zygocaperoside and Isorhamnetin-3-O-glycoside : Structure: Natural products isolated from Zygophyllum fabago, featuring glycoside and flavonoid backbones. Comparison: While structurally dissimilar, these compounds highlight the diversity of bioactive scaffolds. The target compound’s synthetic design contrasts with natural products’ inherent complexity and metabolic instability.
Functional Analogs
Piperazine-containing pharmaceuticals (e.g., Aripiprazole, Trifluoperazine) :
- Role : Piperazine derivatives are common in antipsychotics and antidepressants due to their conformational flexibility and receptor-binding versatility.
- Comparison : The trifluoromethylpyridine group in the target compound may confer unique selectivity compared to simpler arylpiperazines.
Key Data Table
*Inferred from analogous synthesis methods in and .
Research Findings and Limitations
- Synthesis : The target compound’s synthesis is unverified in the evidence, but piperazine-carboxamide coupling protocols (e.g., HOBt/TBTU) are well-established for analogous molecules .
- Bioactivity Gaps: No direct pharmacological data are available for the compound. Its trifluoromethylpyridine moiety, however, is associated with enhanced metabolic stability and target affinity in other drug candidates.
- Regulatory Considerations : Environmental release data for trifluoromethyl-containing compounds (e.g., TRI revisions for lead/zinc compounds ) underscore the need for rigorous toxicity profiling.
Q & A
Q. How to align research with theoretical frameworks for drug discovery?
- Methodological Answer :
- Target-Based Design : Link the compound’s piperazine and pyridine motifs to GPCR or kinase target libraries using ChEMBL or PubChem BioAssay data .
- Systems Pharmacology : Construct interaction networks (e.g., STRING or KEGG) to predict off-target effects and polypharmacological potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
